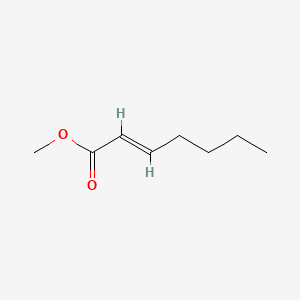

Methyl 2-heptenoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22104-69-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methyl hept-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

IQQDLHGWGKEQDS-UHFFFAOYSA-N |

SMILES |

CCCCC=CC(=O)OC |

Isomeric SMILES |

CCCC/C=C/C(=O)OC |

Canonical SMILES |

CCCCC=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-heptenoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-heptenoate is an unsaturated fatty acid ester with the molecular formula C₈H₁₄O₂. This document provides a comprehensive overview of its chemical and physical properties, structural details, and available spectroscopic data. Primarily focusing on the more common (E)-isomer, this guide consolidates essential information for laboratory use and research applications. While specific experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature, this guide furnishes general methodologies applicable to this class of compounds.

Chemical Structure and Isomerism

This compound is an α,β-unsaturated ester. The presence of a carbon-carbon double bond at the C2 position gives rise to geometric isomerism, resulting in two stereoisomers: (E)-methyl 2-heptenoate and (Z)-methyl 2-heptenoate. The (E)-isomer, where the main carbon chain substituents are on opposite sides of the double bond, is generally the more stable and commonly encountered form.

Caption: Chemical structures of this compound isomers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1][2] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| IUPAC Name | methyl (E)-hept-2-enoate | PubChem[1] |

| CAS Number | 22104-69-4 | PubChem[1] |

| Appearance | Clear liquid (presumed) | General knowledge |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents (presumed) | General knowledge |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been compiled from available public sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectra with peak assignments are not available in the cited sources. However, a ¹H NMR spectrum is noted to have been recorded on a Varian CFT-20 instrument.[1]

General Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of a liquid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse and a longer relaxation delay may be used, often with proton decoupling.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded for this compound using a capillary cell with the sample in its neat form.[1] A vapor phase IR spectrum has also been noted, acquired on a DIGILAB FTS-14 instrument.[1]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3020-3080 | C-H stretch | Alkene |

| ~2850-2960 | C-H stretch | Alkane |

| ~1720-1740 | C=O stretch | α,β-Unsaturated Ester |

| ~1640-1680 | C=C stretch | Alkene |

| ~1160-1250 | C-O stretch | Ester |

General Experimental Protocol for IR Spectroscopy (Neat Liquid):

-

Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Subtraction: Run a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

GC-MS data is available for this compound. The analysis was performed on a HITACHI M-80B instrument using electron ionization (EI).[1]

Key Mass-to-Charge Ratios (m/z) and Relative Intensities: [1]

| m/z | Relative Intensity |

| 55 | 99.99 |

| 87 | 95.59 |

| 41 | 84.58 |

| 113 | 59.14 |

| 27 | 50.20 |

General Experimental Protocol for GC-MS:

-

Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the diluted sample into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.

Synthesis of this compound

General Synthetic Approach (Horner-Wadsworth-Emmons Reaction):

This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion. For the synthesis of methyl (E)-2-heptenoate, the reactants would be pentanal and a phosphonate ylide, such as methyl (triphenylphosphoranylidene)acetate or methyl diethylphosphonoacetate.

Caption: Proposed synthesis of Methyl (E)-2-heptenoate.

Biological Activity

No significant signaling pathways or specific biological activities for this compound have been identified in the conducted literature search.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety information for similar compounds, general laboratory safety precautions should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a simple α,β-unsaturated ester for which basic physicochemical and spectroscopic data are available, primarily for the (E)-isomer. While detailed experimental protocols for its synthesis and analysis are not extensively published, established methodologies for similar compounds can be readily applied. Further research would be beneficial to fully characterize both the (E) and (Z) isomers and to explore their potential biological activities.

References

"Methyl 2-heptenoate" CAS number and IUPAC name

This guide provides core identification information for Methyl 2-heptenoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

The fundamental identifiers for this compound, including its Chemical Abstracts Service (CAS) number and its systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC), are summarized below.

| Identifier | Value |

| IUPAC Name | methyl (E)-hept-2-enoate[1][2] |

| CAS Number | 22104-69-4[1][3] |

Logical Relationship of Identifiers

The following diagram illustrates the direct association between the common name of the compound and its primary chemical identifiers.

References

The Enigmatic Presence of Methyl 2-heptenoate in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence of Methyl 2-heptenoate, a volatile organic compound (VOC), within the plant kingdom. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its detection, quantification, and hypothetical biosynthesis. While its presence in plants appears to be rare, this guide consolidates the current knowledge, focusing on its identification in Annona muricata (soursop) and its significant role in plant-insect interactions.

Natural Occurrence and Quantitative Data

This compound has been identified as a minor volatile constituent in the pulp of soursop (Annona muricata L.). Analysis of soursop pulp volatiles using various solid-phase microextraction (SPME) fibers has consistently detected this fatty acid ester. The quantification of this compound in soursop pulp is detailed in the table below, showcasing the results from different analytical approaches.

| Plant Species | Plant Part | Compound | Analytical Method | Mean Concentration/Abundance (Area % ± SD) | Reference |

| Annona muricata L. | Pulp | This compound | HS-SPME-GC-MS (DVB/CAR/PDMS fiber) | 0.07 ± 0.00 | [1][2] |

| Annona muricata L. | Pulp | This compound | HS-SPME-GC-MS (CAR/PDMS fiber) | 0.12 ± 0.07 | [1][2] |

| Annona muricata L. | Pulp | This compound | HS-SPME-GC-MS (PDMS/DVB fiber) | 0.04 ± 0.01 | [1][2] |

Hypothetical Biosynthesis in Plants

As a fatty acid ester, the biosynthesis of this compound in plants is likely derived from the fatty acid synthesis pathway. This process originates in the plastids with acetyl-CoA. Through a series of enzymatic reactions involving the fatty acid synthase (FAS) complex, a saturated fatty acid chain is built. For this compound, a C7 fatty acid backbone would be required. This could be followed by desaturation to introduce a double bond and subsequent esterification with a methyl group, likely facilitated by a methyltransferase.

Experimental Protocols

The primary method for the analysis of this compound and other volatile compounds in plants is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME Protocol for Soursop Pulp Volatiles

This protocol is based on the methodology described by Santana et al. for the analysis of volatile compounds in soursop pulp.[1][2]

1. Sample Preparation:

-

Soursop fruits are washed and the pulp is separated from the peel and seeds.

-

A specific amount of the pulp (e.g., 5g) is placed into a sealed vial.

-

An aqueous solution of NaCl (e.g., 15% w/v) is added to the vial to improve the release of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is incubated at a controlled temperature (e.g., 45°C) for a set period to allow volatiles to accumulate in the headspace.

-

An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.

-

The compounds are separated on a capillary column (e.g., VF-5ms).

-

The separated compounds are detected and identified by a mass spectrometer.

Ecological Role and Signaling

While the direct role of this compound in plant signaling is not documented, its established function as an insect pheromone suggests a significant role in plant-insect interactions.[3][4][5] Many stored-product pests, which can infest grains and seeds, use this compound for chemical communication. Plants emitting such compounds, even in small quantities, could inadvertently influence the behavior of these insects, either as an attractant or a repellent. This opens up avenues for research into the ecological implications of such volatile emissions in mediating tritrophic interactions.

Conclusion

The occurrence of this compound in plants is, based on current literature, a rare phenomenon, with its presence confirmed in the volatile profile of soursop. Its biosynthesis is hypothesized to be linked to the fatty acid synthesis pathway. The established role of this compound as an insect pheromone highlights a potential ecological significance in mediating plant-insect communications. Further research is required to explore its presence in other plant species, elucidate its precise biosynthetic pathway, and understand its full range of ecological functions. The methodologies outlined in this guide provide a robust framework for such future investigations.

References

Spectroscopic Profile of Methyl 2-heptenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-heptenoate, an unsaturated fatty acid methyl ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl (E)-hept-2-enoate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 | dt | 1H | H-3 |

| ~5.8 | d | 1H | H-2 |

| 3.71 | s | 3H | O-CH₃ |

| ~2.2 | q | 2H | H-4 |

| ~1.4 | sextet | 2H | H-5 |

| ~1.3 | sextet | 2H | H-6 |

| 0.9 | t | 3H | H-7 |

Disclaimer: The ¹H NMR data presented is based on predictive models and typical values for similar structures, as detailed experimental data was not publicly available.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O |

| ~149 | C-3 |

| ~121 | C-2 |

| ~51 | O-CH₃ |

| ~32 | C-4 |

| ~31 | C-5 |

| ~22 | C-6 |

| ~14 | C-7 |

Disclaimer: The ¹³C NMR data presented is based on predictive models, as detailed experimental data was not publicly available.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1655 | Medium | C=C stretch (alkene) |

| ~1435 | Medium | C-H bend (methyl) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

| ~980 | Medium | =C-H bend (trans alkene) |

Table 4: Mass Spectrometry (GC-MS) Data[1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 55.0 | 99.99 | [C₄H₇]⁺ |

| 87.0 | 95.59 | [C₄H₇O₂]⁺ |

| 41.0 | 84.58 | [C₃H₅]⁺ |

| 113.0 | 59.14 | [M-C₂H₅]⁺ |

| 27.0 | 50.20 | [C₂H₃]⁺ |

| 142.0 | (not specified) | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a standard 5 mm NMR tube. The solution is filtered to remove any particulate matter.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized.[1]

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-dimensional proton spectrum is acquired at room temperature.

-

Key acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence.

-

A sufficient number of scans and a suitable relaxation delay are used to obtain a high-quality spectrum.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is recorded on a neat sample. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, is used.[1]

-

Data Acquisition:

-

A background spectrum of the clean KBr/NaCl plates is recorded.

-

The sample is placed in the instrument's sample holder.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Separation: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as a HITACHI M-80B.[1] A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polarity column) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) ionization is typically used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Methyl 2-heptenoate: A Technical Guide to its Role in Flavor and Fragrance Chemistry

Introduction

Methyl 2-heptenoate, systematically known as methyl (E)-hept-2-enoate, is an organic compound classified as an unsaturated fatty acid ester.[1] With its characteristic aromatic and fruity fragrance, this molecule has garnered attention within the flavor and fragrance industry. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, analytical methods, and its role and application in flavor and fragrance chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information.

Chemical and Physical Properties

This compound is a clear, colorless liquid with an aromatic, fruity scent.[2] Its chemical and physical properties are summarized in the table below, with data primarily sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | methyl (E)-hept-2-enoate | [1] |

| CAS Number | 22104-69-4 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Aromatic fruit fragrance | [2] |

| Solubility in Water | 480.5 mg/L @ 25 °C (estimated) | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2-heptenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Experimental Protocol: Fischer-Speier Esterification

The following is a generalized laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

2-Heptenoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-heptenoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Diagram of Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its identification.

Typical GC-MS Data:

-

Major Fragments (m/z): 55, 87, 41, 113, 27[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group and the carbon-carbon double bond.

Role in Flavor and Fragrance

While described as having a fruity aroma, detailed information on the specific sensory attributes and applications of this compound in the flavor and fragrance industry is limited. Some sources suggest it is not intended for flavor or fragrance use, though the reasoning is not specified.[4]

Natural Occurrence

Sensory Properties

Quantitative data regarding the odor and taste thresholds of this compound are not widely available in published literature. Such data is crucial for determining the potential impact of this compound on the sensory profile of a food or fragrance product.

Signaling Pathways in Olfaction

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory sensory neurons in the nasal cavity. ORs are G protein-coupled receptors (GPCRs), and their activation by an odorant molecule initiates a signal transduction cascade.

Diagram of a Generic Olfactory Signaling Pathway:

Caption: A simplified diagram of the olfactory signal transduction cascade.

The specific olfactory receptors that are activated by this compound have not yet been "deorphanized" in publicly available scientific literature. The process of identifying the specific receptor(s) for a particular odorant is a complex area of ongoing research.

Conclusion

This compound is a fatty acid ester with a characteristic fruity aroma. While its synthesis via Fischer esterification is a well-established chemical process, there is a notable lack of comprehensive public data regarding its sensory properties, natural occurrence at quantifiable levels, and specific applications in the flavor and fragrance industry. Further research is required to determine its odor and taste thresholds, identify the specific olfactory receptors it activates, and to clarify its potential for use in commercial flavor and fragrance formulations. The information provided in this guide serves as a foundational resource for scientists and researchers interested in the further study of this intriguing molecule.

References

- 1. This compound | C8H14O2 | CID 5368087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20030040645A1 - Process for the preparation of 6-methylheptanone - Google Patents [patents.google.com]

- 3. This compound, 22104-69-4 [thegoodscentscompany.com]

- 4. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-heptenoate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of methyl 2-heptenoate, a volatile organic compound (VOC) with potential applications in the fields of flavor chemistry, agricultural sciences, and drug development. This document collates available data on its chemical properties, natural occurrences, and known biological activities. Detailed experimental protocols for the extraction, identification, and quantification of this compound are presented, primarily focusing on gas chromatography-mass spectrometry (GC-MS) based techniques. While specific research on the bioactivity of this compound is nascent, this guide also explores the activities of structurally related compounds to highlight potential areas for future investigation.

Introduction

This compound (C8H14O2) is a fatty acid methyl ester that contributes to the aromatic profile of various natural products. As a volatile organic compound, it has the potential to act as a semiochemical, influencing the behavior of organisms, or to possess other biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource on the current state of knowledge regarding this compound and to offer detailed methodologies for its study.

Chemical and Physical Properties

This compound is an unsaturated fatty acid methyl ester. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | [1][2][3][4][5] |

| Molecular Weight | 142.20 g/mol | [1][2][3][4][5] |

| IUPAC Name | methyl (2E)-hept-2-enoate | [1][2][3][4][5] |

| CAS Number | 18999-46-7 | - |

| Appearance | Colorless liquid (presumed) | - |

| Odor | Fruity, apple-like (inferred from related esters) | - |

Natural Occurrence

This compound has been identified as a volatile component in a variety of natural sources, ranging from fruits to fermented and cured products. The quantitative data available in the literature is summarized below.

| Natural Source | Concentration (µg/kg or µg/L) | Analytical Method | Reference |

| Soursop (Annona muricata L.) Pulp | 70 ± 0 (CAR/PDMS fiber); 120 ± 70 (DVB/CAR/PDMS fiber); 40 ± 10 (PDMS/DVB fiber) | HS-SPME-GC-MS | [6][7][8] |

| Dry-ripened "Cecina" (from foals fed 1.5 kg/day concentrate) | 63.12 | GC-MS | [5] |

| Dry-ripened "Cecina" (from foals fed 3 kg/day concentrate) | 76.42 | GC-MS | [5] |

| Fermented Black Mulberry Juice (Mixed Culture) | Significantly accumulated | Metabolomics | [9] |

| Wine | Present (quantification not specified) | GC-MS | [10] |

Biological Activities and Potential Applications

The biological activities of this compound are not yet extensively studied. However, its presence in natural sources and the activities of structurally similar compounds suggest several potential areas of interest.

Semiochemical Activity

While direct evidence for this compound as a pheromone is limited, a review on stored grain insect pheromones lists it as a compound of interest[1][3]. Furthermore, the structurally related compound, 1-methylethyl (E)-2-methyl-2-heptenoate, is a known component of the aggregation pheromone of the larger grain borer, Prostephanus truncatus[10][11][12]. This suggests that this compound could have a role in insect communication and may be a candidate for investigation in pest management strategies.

Flavor and Fragrance

As a volatile ester, this compound likely contributes to the flavor and aroma profiles of the foods and beverages in which it is found. Its fruity and apple-like odor characteristics, typical of many methyl esters, make it a potential candidate for use as a flavoring or fragrance agent.

Antimicrobial and Cytotoxic Potential

Many volatile organic compounds from natural sources exhibit antimicrobial and cytotoxic properties. While no specific studies have been identified for this compound, this remains a plausible area for future research.

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound, based on established protocols for similar volatile esters.

Sample Preparation and Extraction of Volatiles

Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile compounds from solid and liquid matrices.

-

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

Heating block or water bath with magnetic stirring capabilities

-

Sodium chloride (NaCl)

-

-

Procedure:

-

Place a known amount of the sample (e.g., 5 g of fruit pulp or 5 mL of liquid) into a 20 mL headspace vial.

-

For liquid samples, add a saturated solution of NaCl to enhance the release of volatiles (salting-out effect).

-

Seal the vial with the screw cap.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with gentle agitation to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the separation and identification of volatile compounds.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)

-

-

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 230 °C

-

Hold at 230 °C for 5 minutes

-

-

-

Typical MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

-

Compound Identification:

-

Identification is achieved by comparing the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley) and by comparing the retention indices with those of authentic standards or literature values.

-

Quantification

For accurate quantification, a stable isotope-labeled internal standard is recommended.

-

Procedure:

-

Synthesize or procure a deuterated or 13C-labeled analog of this compound.

-

Prepare a calibration curve by adding known amounts of the internal standard and varying concentrations of a pure this compound standard to a matrix-matched sample.

-

Spike the unknown samples with the same known amount of the internal standard.

-

Analyze the samples by GC-MS and calculate the concentration of the analyte based on the ratio of the peak areas of the analyte and the internal standard.

-

Visualization of Research Workflow

The following diagram illustrates a general workflow for the investigation of a novel volatile organic compound like this compound.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Comprehensive Quantification: Determining the concentration of this compound in a wider range of natural sources.

-

Biological Activity Screening: Systematically evaluating its potential as a semiochemical, antimicrobial agent, and cytotoxic compound.

-

Sensory Analysis: Precisely determining its odor and flavor thresholds and its contribution to the sensory profiles of foods and beverages.

-

Biosynthesis and Regulation: Investigating the biochemical pathways leading to its production in natural systems.

Conclusion

This compound is a volatile organic compound with a documented presence in several natural products. While its biological activities are not yet well-defined, its chemical nature and the functions of related compounds suggest a promising potential for applications in various scientific and industrial fields. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the properties and applications of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. dokumen.pub [dokumen.pub]

- 3. Review on stored grain insect pheromones | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to the Microbial Biosynthesis of Methyl 2-Heptenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-heptenoate is a volatile organic compound with applications in the flavor, fragrance, and potentially pharmaceutical industries. While chemical synthesis routes are established, microbial biosynthesis presents a promising avenue for sustainable and green production. This technical guide provides an in-depth overview of the core biosynthetic pathways for this compound in microorganisms. As no single organism is known to naturally produce this specific ester in high quantities, this guide outlines a putative pathway constructed from known enzymatic reactions in fatty acid metabolism, desaturation, and esterification. This document details the proposed enzymatic steps, presents quantitative data from related microbial production systems, provides comprehensive experimental protocols for pathway reconstruction and analysis, and includes detailed diagrams of the biosynthetic pathways and experimental workflows.

Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound in a microbial host can be envisioned as a three-stage process, starting from central carbon metabolism and proceeding through fatty acid synthesis, desaturation, and final esterification.

Stage 1: Heptanoyl-CoA Synthesis via Fatty Acid Synthase (FAS) Pathway

The carbon backbone of this compound is a seven-carbon chain, which can be derived from the fatty acid synthase (FAS) system. The synthesis of the precursor, heptanoyl-CoA, would likely involve a partial reversal of the β-oxidation pathway or, more commonly in engineered systems, the de novo fatty acid synthesis pathway with a mechanism to release the C7 intermediate.

Stage 2: Desaturation to 2-Heptenoyl-CoA

The introduction of a double bond at the C2 position is a critical step. This is catalyzed by a fatty acid desaturase. While many desaturases are known, a Δ5-desaturase, such as the one found in Bacillus subtilis, could potentially act on heptanoyl-CoA to produce 2-heptenoyl-CoA. This is a hypothetical step, as the substrate specificity of these enzymes on short-chain fatty acids would need to be experimentally verified.

Stage 3: Esterification to this compound

The final step is the esterification of 2-heptenoyl-CoA with methanol to form this compound. This reaction can be catalyzed by an alcohol acyltransferase (AAT). These enzymes are known to have a broad substrate range for both the acyl-CoA and the alcohol moiety.

Below is a DOT language script for the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway for this compound in microorganisms.

Quantitative Data on Microbial Production of Related Compounds

Currently, there is no published data on the microbial production titers of this compound. However, the production of structurally related compounds, such as methyl ketones and other short-to-medium-chain fatty acid esters, has been demonstrated in engineered microorganisms. This data provides a benchmark for the potential production of this compound.

Table 1: Microbial Production of Methyl Ketones

| Compound | Host Organism | Precursor Pathway | Titer (mg/L) | Yield (g/g glucose) | Reference |

| 2-Undecanone | Escherichia coli | Fatty Acid Synthesis | ~500 | Not Reported | [1] |

| 2-Tridecanone | Escherichia coli | β-Oxidation | 380 | Not Reported | [2] |

| Mixed Methyl Ketones | Escherichia coli | Fatty Acid Synthesis | 5400 ± 500 | Not Reported | [3][4] |

Table 2: Microbial Production of Short- and Medium-Chain Fatty Acid Esters

| Compound | Host Organism | Key Enzyme(s) | Titer (mg/L) | Reference |

| Isobutyl Acetate | Escherichia coli | Alcohol Acyltransferase | ~1500 | [5] |

| Ethyl Butyrate | Saccharomyces cerevisiae | Wax Ester Synthase | ~10 | [6] |

| Butyl Butyrate | Clostridium beijerinckii | Alcohol Acyltransferase | ~17 mM | [1] |

Experimental Protocols

3.1. Heterologous Expression of the Biosynthetic Pathway in E. coli

This protocol describes the general workflow for assembling and expressing the proposed this compound biosynthetic pathway in Escherichia coli.

-

Gene Synthesis and Codon Optimization: Synthesize the genes encoding the fatty acid synthase components for C7 production, a candidate acyl-CoA desaturase, and a candidate alcohol acyltransferase. Codon-optimize the genes for expression in E. coli.

-

Plasmid Construction: Clone the synthesized genes into a suitable expression vector (e.g., pET or pTrc series) under the control of an inducible promoter (e.g., T7 or trc). Assemble the genes into a single operon or on compatible plasmids.

-

Transformation: Transform the constructed plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Culture and Induction:

-

Inoculate a single colony into Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose) with the overnight culture.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue cultivation at a lower temperature (e.g., 25-30°C) for 24-72 hours.

-

-

Metabolite Extraction:

-

Centrifuge the culture to pellet the cells.

-

Extract the volatile metabolites from the supernatant and/or the cell pellet using an organic solvent (e.g., ethyl acetate or hexane).

-

Caption: General workflow for heterologous expression and analysis.

3.2. GC-MS Analysis of this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the detection and quantification of this compound from microbial cultures.

-

Sample Preparation:

-

To 1 mL of culture supernatant or lysed cells, add an internal standard (e.g., methyl octanoate).

-

Perform liquid-liquid extraction with 1 mL of hexane or ethyl acetate.

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Carefully transfer the organic phase to a clean GC vial.

-

-

GC-MS Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and comparison of its mass spectrum to a standard or a reference library.

-

Quantify the concentration by integrating the peak area and comparing it to the peak area of the internal standard and a calibration curve.

-

Caption: Workflow for the GC-MS analysis of volatile metabolites.

Conclusion

The microbial biosynthesis of this compound is a feasible yet challenging endeavor that requires a synthetic biology approach. By leveraging the native fatty acid synthesis machinery of a microbial host and introducing heterologous desaturase and alcohol acyltransferase activities, a functional biosynthetic pathway can be constructed. The quantitative data from the production of related compounds suggest that significant titers are achievable with metabolic engineering and process optimization. The experimental protocols provided in this guide offer a roadmap for researchers to embark on the development of microbial cell factories for the sustainable production of this compound. Further research should focus on identifying and characterizing enzymes with high specificity and activity towards the C7 substrates to enhance the efficiency of the proposed pathway.

References

- 1. Eat1-Like Alcohol Acyl Transferases From Yeasts Have High Alcoholysis and Thiolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methyl 2-heptenoate: Physical Constants and Safety Data

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a summary of the available physical constants and safety information for Methyl 2-heptenoate. The data presented is based on computational predictions and information available for structurally similar compounds due to the limited experimentally determined data for this specific molecule.

Core Physical and Chemical Data

This compound, also known as methyl (E)-hept-2-enoate, is an unsaturated fatty acid methyl ester. Its chemical structure and basic identifiers are crucial for its application in research and development.

| Identifier | Value | Source |

| IUPAC Name | methyl (E)-hept-2-enoate | [1] |

| CAS Number | 22104-69-4 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Canonical SMILES | CCCCC=CC(=O)OC | [1] |

Computed Physical Constants

| Property | Predicted Value | Source |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Water Solubility (est.) | 480.5 mg/L @ 25 °C | [2] |

Safety Data Sheet (SDS) Summary

| Hazard Category | General Precautionary Statements |

| Flammability | Assumed to be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use of non-sparking tools and explosion-proof equipment is recommended. |

| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. Avoid breathing vapors, mist, or gas. Wear protective gloves, clothing, and eye/face protection. |

| First Aid | If inhaled: Move to fresh air. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. If swallowed: Do NOT induce vomiting. Call a poison center or doctor. |

| Storage | Store in a well-ventilated place. Keep container tightly closed and cool. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general approach for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) can be outlined based on standard procedures for fatty acid methyl esters (FAMEs).

General Protocol for GC-MS Analysis of this compound

This protocol describes a general workflow for the qualitative and quantitative analysis of this compound in a sample matrix.

1. Sample Preparation (Esterification)

If the analyte is present as a free fatty acid or in a lipid matrix, it must first be converted to its methyl ester. A common method is acid-catalyzed esterification:

-

Reagents: Methanolic HCl (e.g., 2% v/v), Heptane, Sodium Bicarbonate solution.

-

Procedure:

-

Dissolve the sample in a known volume of toluene or another suitable solvent.

-

Add methanolic HCl.

-

Heat the mixture (e.g., at 80°C for 1-2 hours) in a sealed vial to facilitate the reaction.

-

Cool the reaction mixture to room temperature.

-

Add water and heptane, then vortex to extract the FAMEs into the organic layer.

-

Neutralize the mixture with a sodium bicarbonate solution.

-

Collect the upper organic layer containing the this compound for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a wax-type or a mid-polar phase).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. An example program could be:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode.

-

Data Acquisition: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantitative analysis.

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.

Caption: General workflow for the analysis of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet or professional scientific guidance. The information provided, particularly regarding physical constants and safety, is based on limited available data and computational models. Researchers and scientists must conduct their own risk assessments and consult official safety documentation before handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-heptenoate via Fischer Esterification

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of methyl 2-heptenoate from 2-heptenoic acid and methanol, employing the Fischer esterification reaction. This process utilizes an acid catalyst, typically sulfuric acid, under reflux conditions to achieve a high yield of the desired ester. These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol includes information on reaction setup, monitoring, work-up, purification, and characterization of the final product.

Introduction

This compound is an unsaturated ester with applications in the fragrance and flavor industry, as well as a potential intermediate in the synthesis of more complex organic molecules. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[1] It is an acid-catalyzed equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water formed during the reaction is removed.[1] In this protocol, an excess of methanol is used to ensure a high conversion of the carboxylic acid to the corresponding methyl ester.

Reaction Scheme

The overall reaction for the Fischer esterification of 2-heptenoic acid with methanol is as follows:

Reaction catalyzed by an acid (e.g., H₂SO₄)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on established Fischer esterification protocols for similar carboxylic acids.

| Parameter | Value | Reference |

| Molar Ratio (Methanol : 2-Heptenoic Acid) | 2 : 1 | [2] |

| Catalyst Loading (H₂SO₄ : 2-Heptenoic Acid) | 0.2 : 1 (molar equivalent) | [2] |

| Reaction Temperature | ~70 °C (Reflux) | [2] |

| Reaction Time | 2 hours | [2] |

| Expected Yield | ~95% | [2] |

Experimental Protocol

4.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 2-Heptenoic acid | 128.17 | 18999-28-5 |

| Methanol (anhydrous) | 32.04 | 67-56-1 |

| Sulfuric acid (concentrated) | 98.08 | 7664-93-9 |

| Sodium bicarbonate (saturated solution) | 84.01 | 144-55-8 |

| Brine (saturated NaCl solution) | 58.44 | 7647-14-5 |

| Anhydrous sodium sulfate | 142.04 | 7757-82-6 |

| Diethyl ether (or other suitable extraction solvent) | 74.12 | 60-29-7 |

4.2 Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

4.3 Reaction Setup and Procedure

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-heptenoic acid (1.0 equivalent).

-

Add anhydrous methanol (2.0 equivalents).

-

Slowly and with caution, add concentrated sulfuric acid (0.2 equivalents) to the stirred solution. Note: The addition of sulfuric acid to methanol is exothermic.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the reaction mixture to a gentle reflux (approximately 70°C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

4.4 Work-up and Purification

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

-

Continue adding the sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be purified by distillation under reduced pressure.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

5.1 Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molar Mass | 142.20 g/mol [3] |

| Appearance | Colorless liquid |

| IUPAC Name | methyl (E)-hept-2-enoate[3] |

5.2 Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectral data available.[3] |

| GC-MS | Top 5 Peaks (m/z): 55.0 (99.99), 87.0 (95.59), 41.0 (84.58), 113.0 (59.14), 27.0 (50.20).[3] |

| IR Spectroscopy | Characteristic peaks for C=O (ester) and C=C stretching. |

Safety Precautions

-

2-Heptenoic acid: Causes skin irritation and serious eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Use in a well-ventilated fume hood.

-

Sulfuric acid: Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Always add acid to the solvent slowly.

Visualizations

References

Application Note: Quantitative Analysis of Methyl 2-heptenoate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methyl 2-heptenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance, metabolomics, and as a potential biomarker. The described protocol outlines sample preparation, GC-MS parameters, and data analysis for accurate and reproducible quantification. This method is suitable for the analysis of this compound in complex matrices, providing high selectivity and sensitivity.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds, such as this compound, in complex mixtures. Accurate quantification of such compounds is crucial in drug development, quality control of consumer products, and scientific research. This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument setup, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.

a) Liquid Sample Preparation (Dilution)

-

Allow the sample to reach room temperature.

-

Vortex the sample to ensure homogeneity.

-

Using a calibrated micropipette, dilute the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration within the calibration range.[1] A typical starting concentration is 10 µg/mL.[2]

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered sample to a 2 mL autosampler vial.

b) Headspace Analysis (for volatile analysis from solid or liquid matrices)

-

Place a known amount of the solid or liquid sample into a headspace vial.

-

Seal the vial tightly with a septum and cap.

-

Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

Use a gas-tight syringe to inject a known volume of the headspace gas into the GC-MS.

c) Liquid-Liquid Extraction (LLE) (for complex liquid matrices)

-

Mix the sample with an immiscible organic solvent (e.g., hexane or diethyl ether) in a separatory funnel.

-

Shake vigorously to allow the analyte to partition into the organic layer.

-

Allow the layers to separate and collect the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be optimized for specific instrumentation and applications.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative Data

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound. An internal standard (e.g., Methyl octanoate or a deuterated analog) is recommended to correct for variations in sample injection and matrix effects.

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,987 | 1.016 |

| 25 | 382,123 | 151,567 | 2.521 |

| 50 | 765,432 | 150,876 | 5.074 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995} | |

| LOD | \multicolumn{3}{c | }{0.1 µg/mL} | |

| LOQ | \multicolumn{3}{c | }{0.5 µg/mL} |

Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that can be used for identification.

Table 2: Characteristic Mass Fragments of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 55 | 99.99 | [C4H7]+ |

| 87 | 95.59 | [M-C4H7]+ |

| 41 | 84.58 | [C3H5]+ |

| 113 | 59.14 | [M-C2H5]+ |

| 142 | (Present, low abundance) | [M]+ (Molecular Ion) |

Data sourced from the Human Metabolome Database.[1]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship for Quantification

Caption: Logical relationship for the quantification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is applicable to a range of sample matrices and can be adapted for specific research and quality control needs. Proper sample preparation and the use of an internal standard are critical for achieving accurate and precise results. The provided GC-MS parameters and data analysis workflow serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Note: 1H and 13C NMR Characterization of Methyl 2-heptenoate

Abstract

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-heptenoate. Due to the current unavailability of comprehensive, publicly accessible experimental NMR data for this compound, this application note focuses on outlining the expected spectral characteristics and provides a standardized protocol for acquiring high-quality NMR data for this and similar unsaturated ester compounds. The information herein is intended to guide researchers in their own spectral acquisition and interpretation.

Introduction

This compound is an unsaturated fatty acid methyl ester (FAME) with potential applications in flavor, fragrance, and as a synthon in organic chemistry. As with any synthesized or isolated compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This note details the expected 1H and 13C NMR spectral features of both the (E) and (Z) isomers of this compound and provides a robust experimental protocol for their determination.

Predicted NMR Data

Predicted ¹H NMR Spectral Data for Methyl (E)-2-heptenoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 6.8 - 7.1 | dt | ~15.6, 7.0 |

| H3 | 5.7 - 5.9 | dt | ~15.6, 1.5 |

| O-CH₃ | 3.6 - 3.8 | s | - |

| H4 | 2.1 - 2.3 | q | ~7.0 |

| H5 | 1.3 - 1.5 | sextet | ~7.5 |

| H6 | 1.2 - 1.4 | sextet | ~7.5 |

| H7 | 0.8 - 1.0 | t | ~7.5 |

Predicted ¹³C NMR Spectral Data for Methyl (E)-2-heptenoate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 166 - 168 |

| C2 (=CH) | 120 - 122 |

| C3 (=CH) | 148 - 150 |

| O-CH₃ | 51 - 53 |

| C4 | 32 - 34 |

| C5 | 30 - 32 |

| C6 | 22 - 24 |

| C7 | 13 - 15 |

Note: The chemical shifts for the (Z)-isomer are expected to differ, particularly for the olefinic protons and carbons, due to different stereochemical environments.

Experimental Protocols

To obtain high-resolution 1H and 13C NMR spectra for this compound, the following protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the analyte, this compound, is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and accurate integration.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

-

Data Visualization

The following diagrams illustrate the logical workflow for NMR characterization and the expected spin-spin coupling network for Methyl (E)-2-heptenoate.

Caption: Experimental workflow for NMR characterization.

Caption: Key ¹H-¹H spin-spin couplings in Methyl (E)-2-heptenoate.

Protocols for the Synthesis of α,β-Unsaturated Esters: An Application Note for Researchers

Introduction

α,β-Unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules, natural products, and functional materials. Their inherent reactivity makes them valuable intermediates in numerous organic transformations, including Michael additions, Diels-Alder reactions, and conjugate additions. Consequently, the development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. This application note provides detailed protocols for several key synthetic methodologies, offering researchers in drug development and chemical synthesis a practical guide to accessing these important compounds. The protocols covered include the Horner-Wadsworth-Emmons reaction, the Wittig reaction, the Heck reaction, Grubbs cross-metathesis, and the Baylis-Hillman reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer. This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the traditional Wittig reaction is that the phosphate byproduct is water-soluble and easily removed during workup.

General Reaction Scheme

Caption: General scheme of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of Ethyl (E)-cinnamate

A robust method for synthesizing ethyl (E)-cinnamate involves the reaction of triethyl phosphonoacetate with benzaldehyde using lithium hydroxide as the base.[1]

Materials:

-

Triethyl phosphonoacetate

-

Benzaldehyde

-

Lithium hydroxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF, add lithium hydroxide (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford ethyl (E)-cinnamate.

Quantitative Data Summary

| Aldehyde | Phosphonate | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |

| Benzaldehyde | Triethyl phosphonoacetate | LiOH | THF | 12 | 87 | >20:1 |

| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | K₂CO₃ | Water | 1 | 95 | >99:1 |

| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | K₂CO₃ | Water | 0.5 | 98 | >99:1 |

Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][3] When a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is used, the reaction typically yields the (E)-isomer of the α,β-unsaturated ester.[3]

General Reaction Scheme

Caption: General scheme of the Wittig reaction.

Experimental Protocol: Solvent-Free Synthesis of Ethyl trans-Cinnamate

This environmentally friendly protocol avoids the use of organic solvents during the reaction.[2][3]

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

Benzaldehyde

-

Hexanes

Procedure:

-

In a conical vial, combine (carbethoxymethylene)triphenylphosphorane (1.15 equivalents) and benzaldehyde (1.0 equivalent).[3]

-

Stir the mixture at room temperature for 15 minutes. A solid will form.[2]

-

Add hexanes to the vial and stir to suspend the solid byproduct (triphenylphosphine oxide).[2]

-

Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial.

-

Wash the solid residue with another portion of hexanes and combine the hexane fractions.

-

Evaporate the solvent to obtain the crude ethyl trans-cinnamate and calculate the yield.

Quantitative Data Summary

| Aldehyde | Ylide | Solvent | Time | Yield (%) | E/Z Ratio |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | 15 min | 95 | >98:2 |

| 9-Anthraldehyde | (Carbethoxymethylene)triphenylphosphorane | None (heated) | 15 min | 90 | >98:2 |

| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 h | 85 | >98:2 |

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[4] This method is particularly useful for the synthesis of substituted alkenes, including α,β-unsaturated esters, by coupling aryl or vinyl halides with acrylates.

General Reaction Scheme

Caption: General scheme of the Heck reaction.

Experimental Protocol: Synthesis of Methyl Cinnamate

This protocol describes the coupling of iodobenzene with methyl acrylate.[4]

Materials:

-

Iodobenzene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N-Methyl-2-pyrrolidone (NMP)

-

Sodium carbonate (Na₂CO₃)

Procedure:

-

To a reaction vessel, add iodobenzene (1.0 equivalent), methyl acrylate (1.5 equivalents), palladium(II) acetate (1 mol%), triethylamine (1.2 equivalents), and sodium carbonate (1.2 equivalents).

-

Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

-

Heat the reaction mixture at 120 °C for 4 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data Summary

| Aryl Halide | Acrylate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Methyl acrylate | Pd/C | Et₃N/Na₂CO₃ | NMP | 120 | 4 | 95 |

| Bromobenzene | n-Butyl acrylate | Pd(OAc)₂/Thiourea | K₂CO₃ | DMF | 120 | 12 | 92 |

| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 6 | 98 |

Grubbs Cross-Metathesis

Olefin cross-metathesis, particularly with the advent of well-defined ruthenium catalysts developed by Grubbs, has become a powerful tool for the formation of carbon-carbon double bonds.[5] This reaction allows for the direct coupling of two different alkenes. The synthesis of α,β-unsaturated esters can be achieved by the cross-metathesis of an alkene with an acrylate.[5]

General Reaction Scheme

Caption: General scheme of Grubbs cross-metathesis.

Experimental Protocol: Synthesis of a γ-Keto-α,β-unsaturated Ester Intermediate

This protocol describes a scalable synthesis of an allylic alcohol intermediate via cross-metathesis, which can then be oxidized to the corresponding γ-keto-α,β-unsaturated ester.[5]

Materials:

-

Allylic alcohol

-

Methyl acrylate

-

Grubbs' second-generation catalyst

-

Copper(I) iodide (CuI)

-

Diethyl ether

Procedure:

-

To a solution of the allylic alcohol (1.0 equivalent) and methyl acrylate (1.2 equivalents) in diethyl ether, add Grubbs' second-generation catalyst (5 mol%) and copper(I) iodide (6 mol%).[5]

-

Heat the reaction mixture at 40 °C for 6-12 hours.[5]

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

-

Purify the resulting alcohol by silica gel chromatography.

-

The purified alcohol can then be oxidized to the γ-keto-α,β-unsaturated ester using a suitable oxidizing agent (e.g., MnO₂ or Dess-Martin periodinane).[5]

Quantitative Data Summary

| Alkene | Acrylate | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Decene | Methyl acrylate | Grubbs II | 1 | Toluene | 40 | 12 | 85 |

| Styrene | Ethyl acrylate | Hoveyda-Grubbs II | 2 | CH₂Cl₂ | 40 | 24 | 78 |

| Allylbenzene | Benzyl acrylate | Grubbs II | 5 | Diethyl ether | 40 | 8 | 91 |

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. This reaction provides access to densely functionalized allylic alcohols, which are precursors to α,β-unsaturated esters.

General Reaction Scheme

Caption: General scheme of the Baylis-Hillman reaction.

Experimental Protocol: Synthesis of a Baylis-Hillman Adduct

This protocol describes the DABCO-catalyzed reaction between an aromatic aldehyde and methyl acrylate.

Materials:

-

Aromatic aldehyde

-

Methyl acrylate

-

DABCO

-

Methanol

Procedure:

-

In a flask, dissolve the aromatic aldehyde (1.0 equivalent) and DABCO (0.2 equivalents) in methanol.

-

Add methyl acrylate (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with dilute HCl to remove DABCO.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.